(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride
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Overview
Description
(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methoxy and methylsulfanyl groups, linked to a piperidine moiety via a methylamine bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as methoxy-substituted and methylsulfanyl-substituted reagents.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperidine derivative.
Formation of the Methylamine Bridge: The final step involves the introduction of the methylamine bridge, linking the piperidine and pyrimidine rings. This is achieved through reductive amination or similar reactions.
Hydrochloride Salt Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidine moiety, potentially altering the compound’s electronic properties.
Substitution: The methoxy and methylsulfanyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry and material science.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with enzymes or receptors, while the piperidine moiety may enhance binding affinity through hydrophobic interactions. The methoxy and methylsulfanyl groups can modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-2-ylmethyl-amine hydrochloride: Similar structure but with a pyrrolidine ring instead of piperidine.
4-Methoxy-6-methylsulfanylpyrimidin-2-amine: Lacks the piperidine and methylamine bridge, simpler structure.
Uniqueness
(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride is unique due to its combination of functional groups and structural complexity. This uniqueness allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
6-methoxy-2-methylsulfanyl-N-(piperidin-2-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS.ClH/c1-17-11-7-10(15-12(16-11)18-2)14-8-9-5-3-4-6-13-9;/h7,9,13H,3-6,8H2,1-2H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOHFEUCZBKUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NCC2CCCCN2)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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